Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate
Overview
Description
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is an organic compound with the molecular formula C20H21NO2. It is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate can be synthesized through a multi-step process. One common method involves the reaction of benzophenone with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 110-115°C) for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the diphenylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The diphenylmethylene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((diphenylmethylene)amino)acetate: Similar in structure but lacks the 4-methylpent-4-enoate moiety.
N-(Diphenylmethylene)glycine ethyl ester: Another related compound with similar functional groups but different overall structure.
Uniqueness
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylpent-4-enoate moiety enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .
Biological Activity
Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate, with the CAS number 80741-44-2, is an organic compound characterized by the molecular formula CHNO and a molecular weight of approximately 321.41 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a diphenylmethylene group attached to an amino group, which is linked to an ethyl ester of a 4-methylpent-4-enoic acid derivative. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially leading to increased cancer cell death .
Enzyme Interaction
This compound may act as an enzyme inhibitor , binding to active sites of specific enzymes and blocking their function. This property is particularly relevant in the development of drugs targeting metabolic diseases and cancer .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could possess neuroprotective effects . It may modulate neurotransmitter systems and provide protection against neurodegenerative processes, making it a candidate for research into treatments for conditions like Alzheimer’s disease .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Research
In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC values indicating effective concentrations required to inhibit cell growth significantly. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Neuroprotective Mechanism Exploration
Research exploring the neuroprotective effects involved in vivo models of neurodegeneration. The administration of this compound led to reduced neuronal loss and improved cognitive function in animal models subjected to neurotoxic agents. These findings support its potential role in treating neurodegenerative diseases .
Summary Table of Biological Activities
Biological Activity | Description | Mechanism |
---|---|---|
Antimicrobial | Effective against various bacterial strains | Disruption of cell wall synthesis |
Anticancer | Inhibits proliferation of cancer cells | Modulation of apoptosis pathways |
Enzyme Inhibition | Binds to enzymes, blocking their activity | Competitive inhibition at active sites |
Neuroprotective | Protects neurons from degeneration | Modulation of neurotransmitter systems |
Properties
IUPAC Name |
ethyl 2-(benzhydrylideneamino)-4-methylpent-4-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-24-21(23)19(15-16(2)3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNAHFDKBOHIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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